molecular formula C14H11Cl2NOS B14476539 S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate CAS No. 65203-14-7

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate

Katalognummer: B14476539
CAS-Nummer: 65203-14-7
Molekulargewicht: 312.2 g/mol
InChI-Schlüssel: QWVJZKMRUQAETP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylcarbamothioate group attached to a 3,4-dichlorophenylmethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate typically involves the reaction of 3,4-dichlorobenzyl chloride with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamothioate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group.

    3,4-Dichlorophenyl methyl sulfone: A related compound with a sulfone group instead of a carbamothioate group.

Uniqueness

S-[(3,4-Dichlorophenyl)methyl] phenylcarbamothioate is unique due to its specific combination of a phenylcarbamothioate group and a 3,4-dichlorophenylmethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

65203-14-7

Molekularformel

C14H11Cl2NOS

Molekulargewicht

312.2 g/mol

IUPAC-Name

S-[(3,4-dichlorophenyl)methyl] N-phenylcarbamothioate

InChI

InChI=1S/C14H11Cl2NOS/c15-12-7-6-10(8-13(12)16)9-19-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI-Schlüssel

QWVJZKMRUQAETP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)SCC2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.